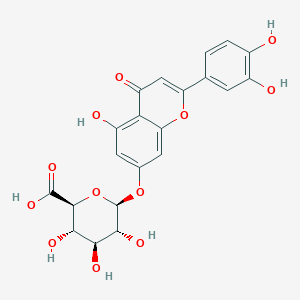

Luteolin 7-glucuronide

Übersicht

Beschreibung

Luteolin 7-glucuronide is a polyphenolic compound with a wide range of biological activities. It is a natural product found in plants and has been studied for its potential therapeutic effects in humans. Luteolin 7-glucuronide is formed by the enzymatic glucuronidation of luteolin, a polyphenol found in various plant species. It has been studied for its potential anti-inflammatory, anti-oxidative, anti-cancer, and neuroprotective activities. The aim of

Wissenschaftliche Forschungsanwendungen

Application 1: Neuroprotection in Cerebral Ischemic Injury

- Summary of the Application : LGU, a major active flavonoid glycoside compound extracted from Ixeris sonchifolia (Bge.) Hance, has been found to have a neuroprotective effect in cerebral ischemic injury . This Chinese medicinal herb is mainly used for the treatment of coronary heart disease, angina pectoris, and cerebral infarction .

- Methods of Application or Experimental Procedures : The neuroprotective effect of LGU was investigated in an oxygen glucose deprivation (OGD) model and a middle cerebral artery occlusion (MCAO) rat model . In vitro, LGU was found to effectively improve the OGD-induced decrease in neuronal viability and increase in neuronal death by a 3- (4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and a lactate dehydrogenase (LDH) leakage rate assay, respectively . LGU was also found to inhibit OGD-induced intracellular Ca 2+ overload, adenosine triphosphate (ATP) depletion, and mitochondrial membrane potential (MMP) decrease .

- Results or Outcomes : LGU significantly inhibited the OGD-induced increase in expressions of receptor-interacting serine/threonine-protein kinase 3 (RIP3) and mixed lineage kinase domain-like protein (MLKL) . Moreover, molecular docking analysis showed that LGU might bind to RIP3 more stably and firmly than the RIP3 inhibitor GSK872 . Immunofluorescence combined with confocal laser analyses disclosed that LGU inhibited the aggregation of MLKL to the nucleus . In vivo, LGU was proven, for the first time, to protect the cerebral ischemia in a rat middle cerebral artery occlusion (MCAO) model, as shown by improved neurological deficit scores, infarction volume rate, and brain water content rate .

Application 2: Cholesterol-Lowering Effect

- Summary of the Application : LGU, found in Perilla frutescens (L.) Britt. leaves, has been studied for its cholesterol-lowering effect . Lowering blood cholesterol levels is crucial for reducing the risk of cardiovascular disease in patients with familial hypercholesterolemia .

- Methods of Application or Experimental Procedures : The cholesterol-lowering effects of P. frutescens (L.) Britt. leaf extract and LGU were evaluated by detecting total cholesterol in HepG2 cells . The 30% ethanol extract lowered cholesterol levels significantly by downregulating 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase expression .

- Results or Outcomes : The study suggests that P. frutescens (L.) Britt leaves have significant health benefits and can be explored as a potentially promising food additive for the prevention of hypercholesterolemia-related diseases .

Application 3: Inhibition of Hexokinase 2

- Summary of the Application : LGU possesses antioxidant, antiviral, and antibacterial properties. It is a hexokinase 2 (HEK2) inhibitor with anti-inflammatory and anti-proliferative activities . LGU also exerts cardioprotective effects against H9c2 cells injury induced by oxidative stress .

- Methods of Application or Experimental Procedures : The inhibitory effect of LGU on hexokinase 2 was evaluated using protein-ligand molecular docking .

- Results or Outcomes : The study suggests that LGU could be a potential therapeutic agent for diseases related to hexokinase 2 .

Application 4: Antioxidant, Anti-Inflammatory, and Antitumor Effects

- Summary of the Application : LGU, found in Perilla frutescens (L.) Britt., has been studied for its antioxidant, anti-inflammatory, and antitumor effects . These properties make it a potential candidate for the treatment and prevention of various diseases, including cancer .

- Methods of Application or Experimental Procedures : The antioxidant, anti-inflammatory, and antitumor effects of LGU were evaluated using various in vitro and in vivo models . The specific methods used would depend on the particular model and the type of effect being studied .

- Results or Outcomes : The study suggests that LGU has significant health benefits and could be a potentially promising therapeutic agent for diseases related to oxidative stress, inflammation, and tumor growth .

Application 5: Antiproliferative Activity Against Cancer Cell Lines

- Summary of the Application : LGU has been found to have antiproliferative activities against certain cancer cell lines, including HCT116 and MDA-MB-231 . This suggests that it could be a potential therapeutic agent for certain types of cancer .

- Methods of Application or Experimental Procedures : The antiproliferative activity of LGU was evaluated using in vitro cell culture models . The specific methods used would depend on the particular cell line and the type of effect being studied .

- Results or Outcomes : The study suggests that LGU could be a potential therapeutic agent for diseases related to cell proliferation, particularly certain types of cancer .

Eigenschaften

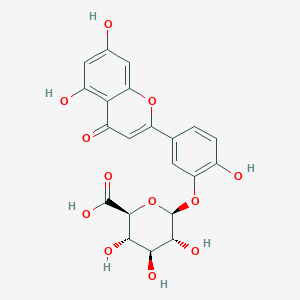

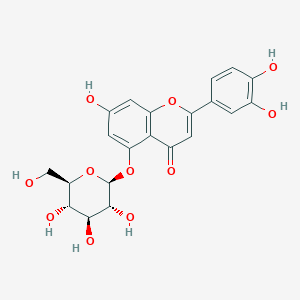

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUOKLTVXQRUSG-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952181 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Luteolin 7-glucuronide | |

CAS RN |

29741-10-4 | |

| Record name | Luteolin 7-O-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29741-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteolin-7-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029741104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUTEOLIN 7-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4346D0X7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

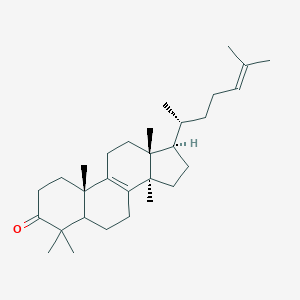

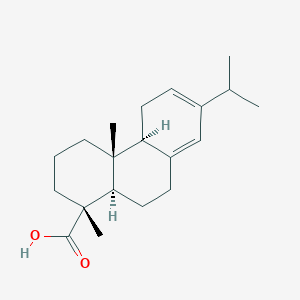

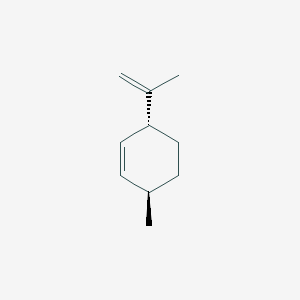

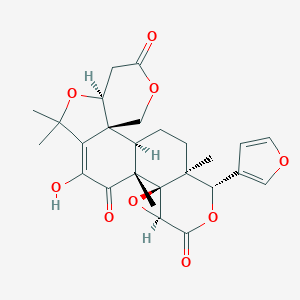

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.